N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Description
The compound N-{[(3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl)methylidene]}hydroxylamine (hereafter referred to as Compound A) is a pyrazole-based Schiff base derivative. Its molecular formula is C₁₆H₁₇N₅O, and it features a central pyrazole ring substituted with a phenyl group (at N1), a methyl group (at C3), and a pyrrolidine moiety (at C5). The hydroxylamine group forms an imine bond with the methylidene carbon at C4 of the pyrazole ring .
Compound A crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit. Key structural parameters include:
- Unit cell dimensions: a = 9.1497 Å, b = 12.3932 Å, c = 12.7294 Å; α = 87.407°, β = 82.674°, γ = 75.019° .
- Dihedral angles between the pyrazole ring and substituents: 42.69° (phenyl) and 51.88° (pyrrolidine) in one molecule, and 54.49° (phenyl) and 49.61° (pyrrolidine) in the second molecule .
- Hydrogen-bonded tetramers stabilized by O—H···N interactions and layered via C—H···π stacking .
Synthesis: Compound A is synthesized by refluxing 3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-4,5-dihydro-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in pyridine, yielding colorless plates after crystallization .
Properties
IUPAC Name |
(NE)-N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-14(11-16-20)15(18-9-5-6-10-18)19(17-12)13-7-3-2-4-8-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPQCDCWEZMGBC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)N2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)N2CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents.
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of dipeptidylpeptidase 4, an enzyme involved in glucose metabolism. This suggests that the compound may have an impact on metabolic pathways, particularly those related to glucose regulation.
Pharmacokinetics
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization, which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential role as a dipeptidylpeptidase 4 inhibitor, it may have antidiabetic effects by increasing the levels of incretin hormones, enhancing insulin secretion, and decreasing glucagon release.
Biological Activity
N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C15H20N4O
- IUPAC Name : this compound
This compound features a hydroxylamine functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazones derived from similar structures have shown significant antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma at low concentrations, suggesting a promising avenue for further exploration in cancer therapy .
The proposed mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Morphological changes characteristic of apoptosis have been observed in treated cancer cells, indicating that these compounds may trigger programmed cell death pathways.
- Oxidative Stress : Evidence suggests that oxidative stress plays a crucial role in the cytotoxicity observed in various tumor cell lines. This mechanism could be linked to the generation of reactive oxygen species (ROS) upon treatment with hydroxylamine derivatives .
Data Table: Biological Activity Summary
| Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Glioblastoma multiforme | 0.01 - 0.05 | Apoptosis induction |
| Cytotoxicity | Breast adenocarcinoma | 0.02 - 0.04 | Oxidative stress |
| Antimicrobial | Various bacterial strains | 10 - 50 | Disruption of cellular processes |
Case Study 1: Antitumor Effects
In a controlled study, derivatives of this compound were evaluated for their antitumor effects against a panel of cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations as low as 0.01 µM for glioblastoma cells .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in treated cells. Additionally, the compound was shown to increase levels of ROS, confirming its role in inducing oxidative stress-related cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Comparisons
Substituent Effects on Conformation :
- Compound A ’s pyrrolidine substituent (5-membered saturated N-heterocycle) introduces steric hindrance, leading to larger dihedral angles (42–54°) compared to analogs with planar pyrrole (5-membered aromatic) or piperidine (6-membered saturated) groups. For example, the pyrrole-substituted analog exhibits dihedral angles <50° due to reduced steric strain .
Hydrogen Bonding and Packing :
- Compound A forms unique O—H···N-bonded tetramers, whereas piperidine-substituted analogs favor helical H-bond networks due to increased flexibility of the 6-membered ring .
Biological Relevance :
- Pyrrolidine and pyrrole substituents enhance anti-microbial activity compared to unsubstituted pyrazoles, as seen in Compound A and its pyrrole analog . Piperidine derivatives, however, show stronger anti-inflammatory effects due to improved solubility .
Synthetic Accessibility :
- Compound A requires multi-step synthesis involving carbaldehyde intermediates, whereas simpler analogs (e.g., 3-methyl-1-phenylpyrazole) are synthesized directly via cyclocondensation .
Research Findings and Data Tables
Table 2: Crystallographic Data for Compound A and Analogs
| Parameter | Compound A | Pyrrole Analog | Piperidine Analog |
|---|---|---|---|
| Space Group | P1 | P1 | P6₃ |
| Unit Cell Volume (ų) | 1382.88 | 1320.45 | 1580.20 |
| Z (Molecules/Unit Cell) | 4 | 4 | 6 |
| R-factor | 0.042 | 0.039 | 0.036 |
Critical Analysis and Notes
- Discrepancy Alert : The cited evidence refers to a pyrrole (1H-pyrrol-1-yl) substituent, whereas the queried compound specifies pyrrolidine (pyrrolidin-1-yl). Pyrrole is aromatic, while pyrrolidine is saturated; this significantly alters electronic and steric properties .
- Limitations : Direct comparative pharmacological data for Compound A are sparse; activities are inferred from structurally related analogs.
- Tools Used : SHELX and ORTEP-3 were critical for structure determination and visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
